N-(4-bromophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide
Description
The compound N-(4-bromophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide features a pyrimidinone core substituted with a 3,5-dimethylpyrazole moiety and a 4-propyl group. The acetamide side chain is linked to a 4-bromophenyl group, which contributes to its distinct electronic and steric properties. This structure is designed to modulate interactions with biological targets, particularly formyl peptide receptors (FPRs), which are implicated in inflammatory responses and chemotaxis .
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-propylpyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN5O2/c1-4-5-17-11-19(28)25(20(23-17)26-14(3)10-13(2)24-26)12-18(27)22-16-8-6-15(21)7-9-16/h6-11H,4-5,12H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGJGTWOMDNXNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is a compound of interest due to its potential biological activities. This article synthesizes available information on its biological properties, mechanisms of action, and related studies.
Chemical Structure and Properties
The compound features a complex structure that includes a bromophenyl group, a pyrazole moiety, and a pyrimidine derivative. Its molecular formula is with a molecular weight of approximately 394.27 g/mol. The presence of the pyrazole ring is significant as pyrazole derivatives are known for their diverse biological activities.
1. Antimicrobial Activity
Research indicates that compounds containing pyrazole and pyrimidine rings exhibit notable antimicrobial properties. A study highlighted that derivatives of pyrazole can inhibit bacterial growth effectively, suggesting that this compound may also possess similar properties due to structural similarities with known antimicrobial agents .
2. Antitumor Properties
Pyrazole derivatives have been investigated for their antitumor activity. For instance, compounds with similar structures have shown inhibition of cancer cell proliferation in vitro. Specifically, studies on related pyrazole compounds suggest that they may induce apoptosis in cancer cells through various pathways, including the modulation of apoptotic proteins .
3. Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole-containing compounds has been well-documented. This compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as enzyme inhibitors, particularly in pathways related to inflammation and cancer progression.
- Modulation of Signaling Pathways : The compound may affect various cellular signaling pathways, including those involved in apoptosis and cell cycle regulation.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Receptor Affinity
Key structural analogs include pyridazin-3(2H)-one derivatives and substituted acetamides with variations in the aromatic and heterocyclic substituents. Below is a comparative analysis:
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Findings from Comparative Studies
Substituent Effects on Receptor Selectivity: The position of methoxy groups on the benzyl ring (e.g., 3-methoxy vs. 4-methoxy) significantly alters receptor specificity. The 4-methoxy analog shows exclusive FPR2 agonism, while the 3-methoxy variant acts on both FPR1 and FPR2 .
Impact of Pyrimidinone vs. Pyridazinone Cores: Pyridazinone-based analogs (e.g., ) exhibit strong FPR activation but may suffer from metabolic instability due to the pyridazinone ring. The pyrimidinone core in the target compound, coupled with a propyl group, likely improves pharmacokinetic properties (e.g., lipophilicity and half-life) while retaining receptor engagement .
Functional Outcomes: All analogs activate calcium mobilization in human neutrophils, a hallmark of FPR-mediated signaling. However, the target compound's propyl-substituted pyrimidinone may enhance membrane permeability, leading to prolonged intracellular effects .
Structural Analysis and Crystallography
Hydrogen-bonding patterns () in similar acetamides suggest that the 4-bromophenyl group may participate in halogen bonding, further stabilizing receptor-ligand interactions .
Q & A
Q. How can photodegradation pathways be analyzed under UV-vis exposure?
- Methodology : Use a photoreactor (λ = 254 nm) and monitor degradation via HPLC. Identify cleavage products (e.g., bromophenyl fragments) using HRMS and propose mechanisms via TD-DFT .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
